

WAY-151932: A Comprehensive Technical Guide to its Role in Cellular Signaling

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Compound of Interest

Compound Name: WAY-151932

Cat. No.: B1684029

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Abstract

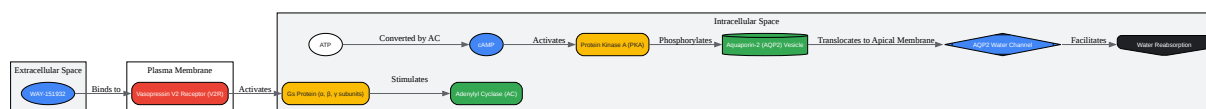
WAY-151932 is a potent and selective non-peptide agonist of the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) primarily expressed in the principal cells of the kidney's collecting ducts. Its activation initiates a critical signaling cascade responsible for regulating water homeostasis. This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by **WAY-151932**, detailed experimental protocols for its characterization, and a summary of its quantitative pharmacological parameters. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of V2R signaling and the development of related therapeutic agents.

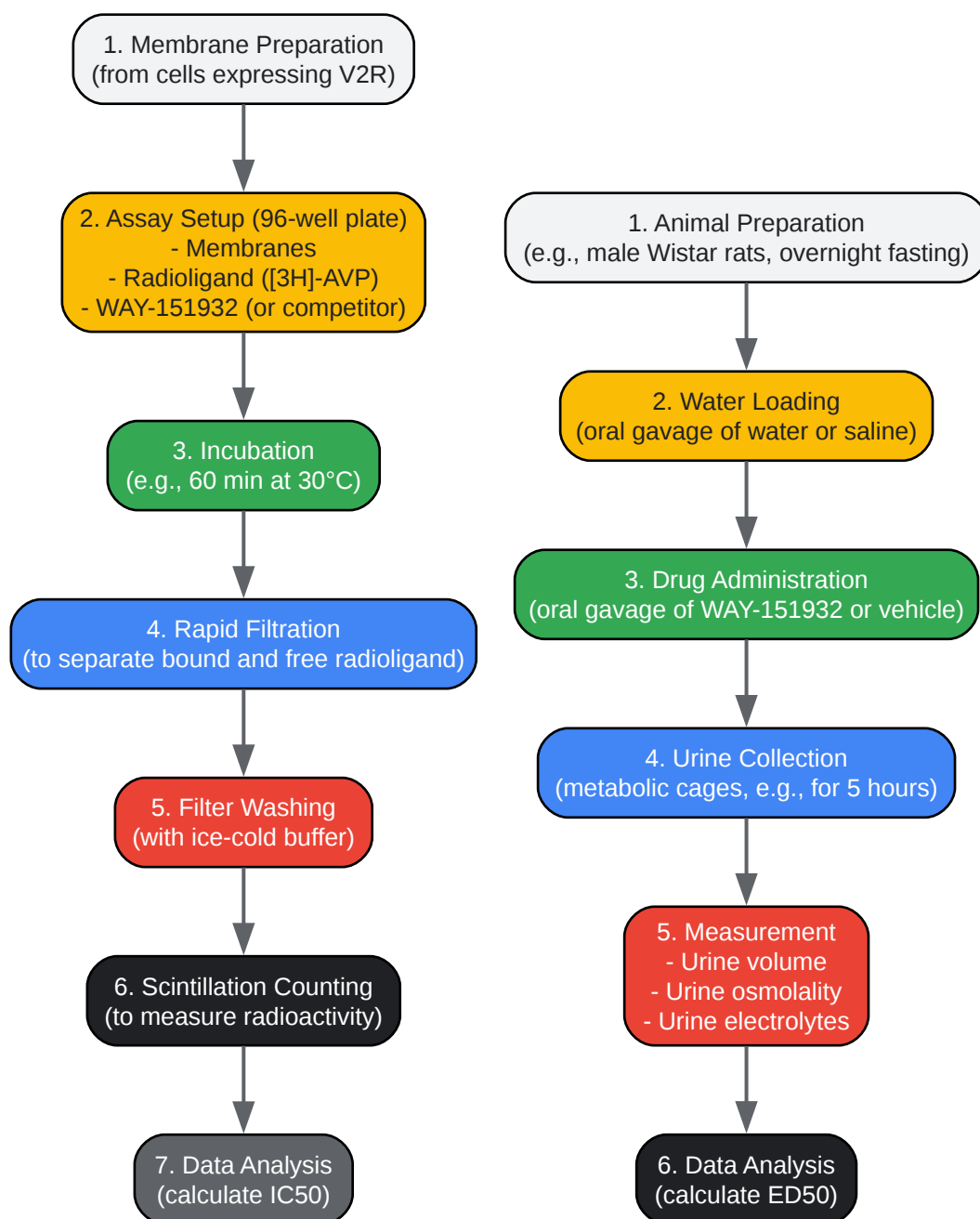
Introduction to WAY-151932

WAY-151932 is a key pharmacological tool for investigating the physiological and pathological roles of the vasopressin V2 receptor. As a selective agonist, it mimics the action of the endogenous ligand, arginine vasopressin (AVP), at the V2R, thereby stimulating the cellular machinery responsible for water reabsorption in the kidneys. Understanding the precise mechanism of action and the downstream signaling events triggered by **WAY-151932** is crucial for its application in research and for the potential development of novel therapeutics for disorders of water balance, such as diabetes insipidus.

The V2 Receptor Signaling Pathway

The canonical signaling pathway activated by **WAY-151932** upon binding to the V2 receptor is the Gs-adenylyl cyclase-cAMP cascade. This pathway is fundamental to the antidiuretic effect mediated by V2R activation.





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